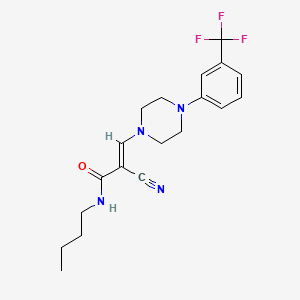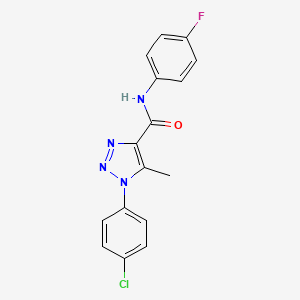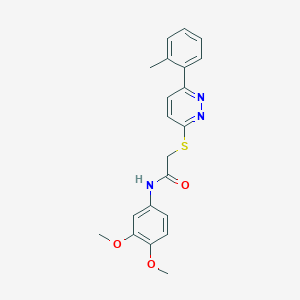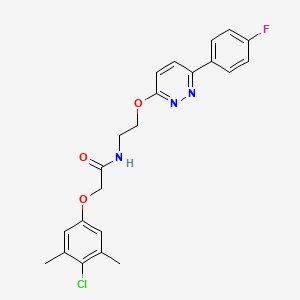
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-chloro-3,5-dimethylphenoxyacetamide, which is a class of organic compounds that have been characterized for their potential use as pesticides. These derivatives, including the one specified, are likely to have been synthesized and characterized to explore their pesticidal properties, as well as other possible biological activities .
Synthesis Analysis
While the specific synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is not detailed in the provided papers, similar compounds have been synthesized and characterized by spectral techniques. For instance, a series of pyridazinone derivatives were synthesized and evaluated for their biological activities, which suggests that the synthesis of the compound would also involve careful selection of substituents to achieve the desired biological properties .
Molecular Structure Analysis
The molecular structure of related N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide has been characterized by X-ray powder diffraction, which provides information on the experimental peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters. This suggests that the compound would also exhibit a well-defined crystalline structure, which could be analyzed using similar techniques to determine its molecular conformation and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involving the compound are not explicitly mentioned in the provided papers. However, the presence of functional groups such as the acetamide moiety and the ether linkage suggests that it could participate in various chemical reactions. For example, the N—H and C—H groups in similar acetamides are known to form hydrogen bonds, which could influence the compound's reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the presence of chloro, fluoro, and acetamide groups would affect its polarity, solubility, and overall chemical stability. The compound's ability to form hydrogen bonds and other non-covalent interactions would also be critical in determining its physical properties and its interaction with biological systems .
Wissenschaftliche Forschungsanwendungen
Potential Pesticide Applications
Research has characterized various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally similar to the specified chemical, as potential pesticides. These compounds have been explored for their physical and chemical properties, including X-ray powder diffraction to understand their crystalline structures, which is critical in assessing their suitability and effectiveness as pesticide agents (Olszewska, Tarasiuk, & Pikus, 2011).
Pharmaceutical Research
Anticancer and Anti-inflammatory Properties : Some derivatives related to the specified chemical structure have shown promise in anti-inflammatory activity, indicating potential for further development into therapeutic agents. Research into similar N-derivatives has synthesized compounds with significant anti-inflammatory activity, suggesting these structures could serve as a basis for new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial and Antioxidant Activity : The synthesis of 4-oxo-thiazolidine derivatives from related structures has been investigated for their antimicrobial properties. This research is crucial in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. Such compounds have been studied for their structure-activity relationships, providing insights into designing more effective antimicrobial drugs (Patel, Mistry, & Desai, 2009).
Thrombin Inhibition for Cardiovascular Diseases : Compounds with a similar chemical backbone have been studied for their potential as thrombin inhibitors. Thrombin plays a crucial role in blood coagulation, and its inhibition can be beneficial in treating various cardiovascular diseases. Such research highlights the importance of these compounds in developing new cardiovascular therapies (Lee et al., 2007).
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3/c1-14-11-18(12-15(2)22(14)23)30-13-20(28)25-9-10-29-21-8-7-19(26-27-21)16-3-5-17(24)6-4-16/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBRJRAENZNKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)
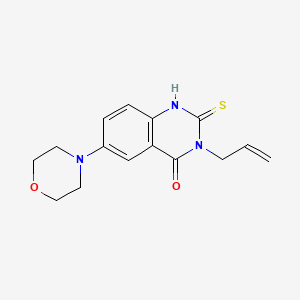
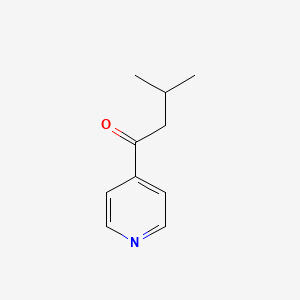
![[6-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B2506959.png)

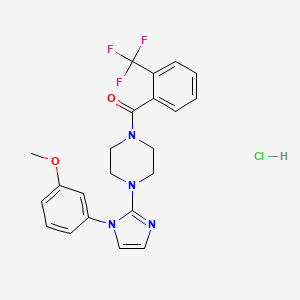
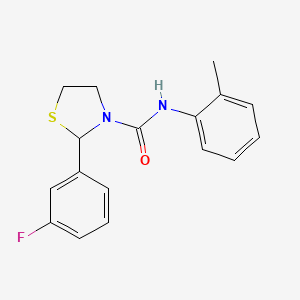
![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)
![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)
![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)
